molecular formula C15H11NO2 B179571 Methyl 3-(3-cyanophenyl)benzoate CAS No. 168619-12-3

Methyl 3-(3-cyanophenyl)benzoate

Cat. No. B179571
M. Wt: 237.25 g/mol
InChI Key: GSUUESGOWAPLGP-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyanophenyl)benzoate is a chemical compound that is part of a broader class of benzoate derivatives. These compounds are known for their diverse applications in organic synthesis and potential use in materials science due to their structural properties and reactivity .

Synthesis Analysis

The synthesis of related benzoate derivatives often involves condensation reactions or radical addition processes. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate, a compound similar in structure to methyl 3-(3-cyanophenyl)benzoate, is prepared and used as a one-carbon radical equivalent for the introduction of an acyl unit to olefins . Another related compound, methyl 2-benzoylamino-3-dimethylaminopropenoate, is synthesized from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates and used as a versatile synthon for the preparation of various heterocyclic systems .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-(3-cyanophenyl)benzoate has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been characterized by IR, NMR, UV-Vis spectroscopies, and X-ray diffraction, with its molecular geometry optimized using density functional theory (DFT) . Such analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Benzoate derivatives participate in a variety of chemical reactions. The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, for instance, has been studied for its global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties . Additionally, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic diketones to afford various heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. For example, the mesomorphic properties of m-cyano-benzoate derivatives have been studied, revealing that compounds with long alkoxy chains exhibit mesomorphic ranges and high negative dielectric anisotropies . Furthermore, the novel Schiff base compound phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate has been analyzed for its optoelectronic properties, indicating potential use in lasers and frequency-converting applications .

Scientific Research Applications

Organic Synthesis

  • Field : Chemistry
  • Application : Methyl 3-(3-cyanophenyl)benzoate is used as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds .
  • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact technical details or parameters are not provided in the source .
  • Results : The outcomes would also depend on the specific synthesis. The compound can contribute to the formation of a variety of complex organic compounds .

Pesticides

  • Field : Pest Control
  • Application : Methyl 3-(3-cyanophenyl)benzoate exhibits pesticide properties, particularly against insects such as the spotted lanternfly .
  • Methods : The compound would likely be applied in areas where the spotted lanternfly is a problem. The exact methods of application and relevant technical details or parameters are not provided in the source .
  • Results : The compound is effective as a pesticide against certain insects .

Repellent against Bed Bugs

  • Field : Entomology
  • Application : Methyl benzoate and several of its analogs, including Methyl 3-(3-cyanophenyl)benzoate, have been tested for repellency against the bed bug species, Cimex lectularius .
  • Methods : The study evaluated Cimex lectularius behavior in the presence of attractive elements—aggregation pheromone or food source (human blood)—and the reported botanical repellent methyl benzoate (MB), several MB analogs, as well as the well-known insect repellent, N, N -diethyl-meta-toluamide (DEET) .
  • Results : It was found that many benzoate compounds exhibit repellency against bed bugs, with naturally occurring volatile aroma compounds methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB), exhibiting the longest-lasting repellency against both insecticide susceptible and pyrethroid resistant strains of bed bug .

Polyester Production

  • Field : Material Science
  • Application : Esters, including Methyl 3-(3-cyanophenyl)benzoate, can be used in the production of polyesters . Polyesters are used in many fabrics and can also be used in surgery to repair or replace diseased sections of blood vessels .
  • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact technical details or parameters are not provided in the source .
  • Results : The outcomes would also depend on the specific synthesis. The compound can contribute to the formation of a variety of complex organic compounds .

Grignard Reaction

  • Field : Organic Chemistry
  • Application : Methyl 3-(3-cyanophenyl)benzoate can be used in Grignard reactions . These reactions are a common method for forming carbon-carbon bonds, and are a key tool in the formation of complex organic molecules .
  • Methods : The compound would react with a Grignard reagent to produce a new organic compound . The exact methods of application and relevant technical details or parameters are not provided in the source .
  • Results : The outcomes would also depend on the specific reaction. The compound can contribute to the formation of a variety of complex organic compounds .

Production of Synthetic Arteries

  • Field : Biomedical Engineering
  • Application : Methyl 3-(3-cyanophenyl)benzoate can be used in the production of synthetic arteries . Synthetic arteries can be made from PET, polytetrafluoroethylene, and other polymers .
  • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact technical details or parameters are not provided in the source .
  • Results : The outcomes would also depend on the specific synthesis. The compound can contribute to the formation of a variety of complex organic compounds .

Production of Soda Pop Bottles

  • Field : Material Science
  • Application : Methyl 3-(3-cyanophenyl)benzoate can be used in the production of soda pop bottles . PET is used to make bottles for soda pop and other beverages .
  • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact technical details or parameters are not provided in the source .
  • Results : The outcomes would also depend on the specific synthesis. The compound can contribute to the formation of a variety of complex organic compounds .

properties

IUPAC Name

methyl 3-(3-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUUESGOWAPLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362607
Record name Methyl 3-(3-cyanophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-cyanophenyl)benzoate

CAS RN

168619-12-3
Record name Methyl 3-(3-cyanophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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